(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid
Overview
Description
(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by two carboxylic acid groups attached at the 2 and 5 positions of the ring, making it a dicarboxylic acid. The (2R,5R) notation indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the Diels-Alder reaction, where a sorbic acid derivative reacts with an acylnitroso compound in the presence of a chiral auxiliary such as L-proline . This reaction is highly stereospecific and regioselective, leading to the desired product with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalysis using enzymes or whole cells can be employed to achieve high enantioselectivity and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biocatalysis.
Mechanism of Action
The mechanism of action of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-tetrahydrofuran-2,5-dicarboxylic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,5R)-hexanediol: A similar compound with hydroxyl groups instead of carboxylic acid groups.
(2R,5R)-2-amino-5-hydroxyhexanoic acid: A related compound with an amino group and a hydroxyl group.
Uniqueness
(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This combination of features makes it a valuable compound in asymmetric synthesis and as a chiral building block in various chemical and biological applications .
Properties
IUPAC Name |
(2R,5R)-oxolane-2,5-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZQRDJXBMLSTF-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@H]1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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